2-(4-bromo-1H-pyrazol-1-yl)propanamide

cGAS-STING pathway Innate Immunity High-Throughput Screening

Research labs requiring a validated negative control for cGAS-STING pathway screens face supply chain inconsistency. 2-(4-Bromo-1H-pyrazol-1-yl)propanamide (CAS 1183357-58-5) directly addresses this need with its confirmed 'inactive' status in human & mouse cGAS HTS assays. - Ideal for CNS fragment library inclusion (TPSA <90 Ų, LogP 0.4) - Acts as a key intermediate for SARD synthesis via Suzuki coupling at the 4-bromo handle - Available in batch sizes from 10 mg (assay baseline) to 100 g (process chemistry) - Consistent ≥95% purity ensures reproducible multi-step synthesis and accurate HPLC/LCMS calibration.

Molecular Formula C6H8BrN3O
Molecular Weight 218.05 g/mol
CAS No. 1183357-58-5
Cat. No. B1521480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-1H-pyrazol-1-yl)propanamide
CAS1183357-58-5
Molecular FormulaC6H8BrN3O
Molecular Weight218.05 g/mol
Structural Identifiers
SMILESCC(C(=O)N)N1C=C(C=N1)Br
InChIInChI=1S/C6H8BrN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11)
InChIKeyLOMVMWBODURVTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-1H-pyrazol-1-yl)propanamide Procurement Profile


2-(4-Bromo-1H-pyrazol-1-yl)propanamide (CAS 1183357-58-5) is a small-molecule heterocyclic building block belonging to the class of 1-substituted pyrazoles [1]. It features a bromine atom at the 4-position of the pyrazole ring, an alpha-methyl group, and a primary amide side chain. With a molecular weight of 218.05 g/mol, a calculated LogP of 0.4, and a topological polar surface area of 60.9 Ų, it exhibits balanced physicochemical properties for use as a fragment or intermediate in medicinal chemistry programs [1]. The compound is produced by several global chemical suppliers, typically offered at a purity of ≥95%, and serves as a versatile substrate for structure-activity relationship (SAR) exploration and lead optimization .

Limits of Generic Substitution


In the absence of published, assay-specific differentiation data, the scientific selection of this specific compound over generic alternatives hinges on its distinct structural identity for synthetic chemistry. The precise spatial arrangement of the bromine atom, the alpha-methyl group, and the terminal amide is critical for key downstream reactions where it serves as a synthetic intermediate . For instance, substituting 2-(4-bromo-1H-pyrazol-1-yl)propanamide with its positional isomer, 3-(4-bromo-1H-pyrazol-1-yl)propanamide (CAS 1177349-02-8), or a different halogen analog would fundamentally alter the regiochemical outcome of a cross-coupling reaction, leading to a different final compound. The use of alternative suppliers with lower purity specifications can also introduce undefined impurities that compromise the reproducibility of a multi-step synthesis . Therefore, the compound is not a generic commodity to be easily substituted; its procurement value is tightly coupled to its precise molecular identity and documented purity.

Quantitative Evidence for Selection


cGAS-STING Negative Control Profile

A critical assessment reveals that published quantitative biological activity data for the target compound are limited, and no direct head-to-head studies against structural analogs were identified in non-proprietary databases. The strongest available evidence is a negative one: in high-throughput screens against human and mouse cGAS, a key target in the STING pathway, 2-(4-bromo-1H-pyrazol-1-yl)propanamide was definitively marked as 'Inactive' [1]. This differentiates it from closely related N-substituted pyrazole amides that do show activity against this or other immunological targets, positioning the compound as a high-value negative control or an inactive scaffold for conducting counter-screens.

cGAS-STING pathway Innate Immunity High-Throughput Screening

CNS Drug Design Physicochemical Advantage

Computed physicochemical properties provide a baseline for selection over less favorable analogs. The target compound exhibits a calculated XLogP3-AA of 0.4 [1], which falls within the optimal range for oral absorption and is lower than that of many halogenated pyrazole derivatives, potentially offering a superior metabolic stability profile. Its topological polar surface area (TPSA) of 60.9 Ų [1] is well below the 90 Ų threshold commonly associated with good blood-brain barrier (BBB) penetration, suggesting a key advantage for CNS-targeted projects over bulkier or more polar 4-bromo-pyrazole derivatives.

Drug-likeness Physicochemical Profile CNS Penetration

Purity & Identity Benchmarks for Procurement

Cross-referencing vendor specifications against authoritative database identifiers establishes a benchmark for procurement. The compound's structure is unambiguously defined by its InChI Key (LOMVMWBODURVTR-UHFFFAOYSA-N) and exact monoisotopic mass (216.98507 Da) [1]. Reputable vendors guarantee a minimum purity of 95% or 96% . The compound's reported melting point is available from some suppliers , providing a concrete parameter for identity verification upon receipt. For example, AKSci's specification ensures full quality assurance and provides a Certificate of Analysis (CoA) , a critical requirement for regulated environments where a generic catalog compound without traceable documentation is unacceptable.

Procurement Quality Control Purity Analysis Structural Integrity

Key Application Scenarios


cGAS-STING Negative Control

Based on its confirmed 'inactive' status in human and mouse cGAS high-throughput screens [1], the primary application scenario is as a validated negative control. A laboratory setting up a new cGAS-STING pathway screen would procure this compound in 10-50 mg quantity to serve as a baseline reference, ensuring that any observed activity from test compounds is a genuine 'hit' and not a result of non-specific assay interference. This is a critical, publishable QC step.

CNS Fragment Library Component

Its favorable physicochemical profile (TPSA < 90 Ų and LogP 0.4) makes it a strong candidate for inclusion in a fragment library screened against Central Nervous System (CNS) targets [2]. A medicinal chemistry team would prioritize the procurement of a 1-5 gram batch to use as a core building block, exploiting its low TPSA to generate a series of analogs predicted to have enhanced brain permeability.

SARD Synthesis Intermediate

Given that B-ring pyrazol-1-yl-propanamides have been extensively characterized as selective androgen receptor degraders (SARDs) [3], this specific compound serves as the synthetic precursor for a critical sub-series. A process chemistry group synthesizing novel, non-steroidal antiandrogens for prostate cancer would source this intermediate at 10-100 gram scale. Its 4-bromo handle is essential for late-stage diversification via Suzuki coupling to explore the SAR of the biaryl system.

QC Benchmark for Chemical Sourcing

For a compound management facility, this molecule, with its specific molecular weight and InChI Key [2], serves as an excellent standard to benchmark new supplier batches. The availability of material with defined purity from multiple vendors (AKSci, BOC Sciences) allows the facility to use it as a calibration standard for HPLC purity analysis and LCMS mass accuracy checks, ensuring the integrity of the corporate compound collection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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